molecular formula C16H18O2 B5882133 2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid

2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid

Cat. No. B5882133
M. Wt: 242.31 g/mol
InChI Key: JHMRJNRENQKBCY-UHFFFAOYSA-N
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Description

2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid, also known as TAMPA, is a cyclopropane derivative that has attracted significant attention in the scientific community due to its unique properties and potential applications. TAMPA has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid inhibits the activity of carboxypeptidase A by binding to the enzyme's active site. This binding prevents the enzyme from binding to its substrate, thereby inhibiting its activity. The mechanism of action of 2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid has been extensively studied using various techniques, including X-ray crystallography.
Biochemical and Physiological Effects:
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid has been found to have various biochemical and physiological effects, including the inhibition of carboxypeptidase A activity, as mentioned earlier. It has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid in lab experiments is its ability to selectively inhibit carboxypeptidase A activity. This allows for the study of peptide metabolism and the development of new drugs targeting carboxypeptidase A. However, one limitation is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid. One direction is the development of new drugs targeting carboxypeptidase A for the treatment of inflammatory diseases and pain. Another direction is the study of 2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid's potential use in the development of new diagnostic tools for the detection of carboxypeptidase A activity in vivo. Additionally, the study of 2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid's mechanism of action and its effects on other enzymes and pathways could lead to the development of new drugs for various diseases.

Synthesis Methods

2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid can be synthesized using various methods, including the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with phenylacetylene in the presence of a palladium catalyst. Another method involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with 1-bromo-1-phenylethylene in the presence of a base, followed by hydrolysis of the resulting intermediate.

Scientific Research Applications

2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid has been extensively studied for its potential applications in scientific research. It has been found to inhibit the activity of the enzyme carboxypeptidase A, which is involved in the breakdown of peptides. This inhibition can be used in the study of peptide metabolism and the development of new drugs targeting carboxypeptidase A.

properties

IUPAC Name

2,2,3,3-tetramethyl-1-(2-phenylethynyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-14(2)15(3,4)16(14,13(17)18)11-10-12-8-6-5-7-9-12/h5-9H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMRJNRENQKBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C#CC2=CC=CC=C2)C(=O)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid

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